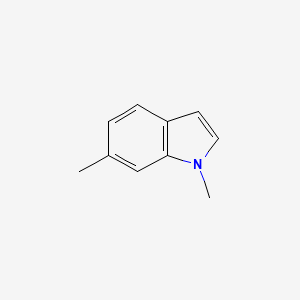

1,6-Dimethyl-1h-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-3-4-9-5-6-11(2)10(9)7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVRAGDTHUAQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406444 | |

| Record name | 1,6-dimethyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-15-8 | |

| Record name | 1,6-dimethyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,6 Dimethyl 1h Indole

Regioselective Synthesis of 1,6-Dimethyl-1H-Indole

Regioselectivity is a critical aspect of indole (B1671886) synthesis, ensuring the correct placement of substituents on the heterocyclic ring. thieme-connect.com For this compound, this involves precise control over the formation of the pyrrole (B145914) ring fused to the substituted benzene (B151609) nucleus.

The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgresearchgate.net To synthesize this compound, the reaction would typically involve the condensation of 4-methylphenylhydrazine (B1211910) with a suitable ketone, followed by acid-catalyzed cyclization and aromatization.

Key to the regioselective synthesis of the 1,6-disubstituted pattern is the choice of the starting hydrazine. The methyl group at the para-position of the phenylhydrazine (B124118) directs the cyclization to form the 6-methylindole (B1295342) core. The subsequent N-alkylation step introduces the methyl group at the 1-position.

Modern adaptations of the Fischer indole synthesis focus on milder reaction conditions and improved yields. organic-chemistry.org For instance, the use of Lewis acids like zinc chloride or boron trifluoride can facilitate the reaction at lower temperatures compared to traditional Brønsted acids such as sulfuric or polyphosphoric acid. wikipedia.org

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions | Advantages |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | High Temperature | Readily available |

| Lewis Acids | BF₃, ZnCl₂, AlCl₃ | Milder Conditions | Improved Selectivity |

A significant advancement is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction. wikipedia.org

Palladium-catalyzed reactions have become a powerful tool in the synthesis of heterocyclic compounds, including indoles. mdpi.com These methods often offer high efficiency and regioselectivity under mild conditions. thieme-connect.com One prominent approach involves the intramolecular cyclization of appropriately substituted anilines.

For the synthesis of this compound, a potential palladium-catalyzed route could involve the cyclization of an N-methyl-4-methylaniline derivative bearing a suitable functional group. For example, the palladium-catalyzed cyclization of N-arylamines can lead to C-2 substituted indoles through the oxidative linkage of two C-H bonds. thieme-connect.com

Another strategy is the reductive cyclization of β-nitrostyrenes using a palladium catalyst with a CO surrogate like phenyl formate. mdpi.com While this method is generally used for synthesizing various substituted indoles, its application to this compound would depend on the availability of the corresponding nitrostyrene (B7858105) precursor. The catalyst system often involves a palladium complex with a ligand such as 1,10-phenanthroline. mdpi.com

Table 2: Examples of Palladium-Catalyzed Indole Syntheses

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Intramolecular Cyclization | 2-(1-Alkynyl)-N-alkylideneanilines | Pd(OAc)₂ / P(n-Bu)₃ | Forms 2-substituted-3-(1-alkenyl)indoles |

| Reductive Cyclization | β-Nitrostyrenes | PdCl₂(CH₃CN)₂ + phenanthroline | Uses a CO surrogate, atom-efficient |

| Tandem Allylic Isomerization | Allylic acetates with a tethered furan | Pd(0) catalyst | Microwave-accelerated cascade process |

Beyond the Fischer synthesis and palladium-catalyzed methods, several other synthetic strategies can be envisioned for the construction of the this compound core. One such approach is a multi-component reaction (MCR). A sustainable MCR involves a two-step reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization. rsc.orgsemanticscholar.org This method proceeds under mild, metal-free conditions using ethanol (B145695) as a solvent. rsc.orgsemanticscholar.org

Another innovative route involves the one-pot synthesis of 1-alkoxyindoles, which could potentially be adapted. This method utilizes a four-step sequence of nitro reduction, intramolecular condensation, nucleophilic addition, and in-situ alkylation, starting from appropriate nitro compounds. mdpi.com The use of SnCl₂·2H₂O as a reducing agent is a key feature of this process. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. researchgate.net This includes the use of greener solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. tandfonline.com The Fischer indole synthesis can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent. tandfonline.comresearchgate.net

Mechanochemistry, which involves reactions conducted by milling solid reactants, offers a solvent-free alternative. unica.it An eco-friendly mechanochemical Fischer indole synthesis has been developed using oxalic acid and dimethylurea. unica.it This solvent-free procedure is versatile and applicable to a wide range of substrates. unica.it

The use of water as a solvent is another key aspect of green chemistry. While many organic reactions are not compatible with water, specific methodologies have been developed for indole synthesis in aqueous media. Furthermore, the development of multicomponent reactions under benign conditions, as mentioned previously, aligns with the principles of green chemistry by improving atom economy and reducing waste. rsc.orgsemanticscholar.org

Table 3: Green Chemistry Strategies in Indole Synthesis

| Green Approach | Methodology | Advantages |

| Microwave Irradiation | Fischer Indole Synthesis | Rapid, efficient, often solvent-free. tandfonline.com |

| Mechanochemistry | Fischer Indole Synthesis | Solvent-free, versatile. unica.it |

| Sustainable Solvents | Use of ethanol or water | Reduced environmental impact. rsc.orgmdpi.com |

| Multicomponent Reactions | Ugi MCR followed by cyclization | Atom-efficient, mild conditions. rsc.orgsemanticscholar.org |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side products and waste. researchgate.net For the synthesis of this compound, several parameters can be fine-tuned.

In the context of palladium-catalyzed reactions, the choice of the palladium source, ligand, base, and solvent can significantly influence the outcome. For instance, in the reductive cyclization of nitrostyrenes, a solvent mixture of CH₃CN/DMF was found to afford better results than either solvent alone in a related reaction. mdpi.com The screening of different ligands, such as various phosphines or N-heterocyclic carbenes, can also lead to improved catalytic activity and selectivity.

For the Fischer indole synthesis, the acid catalyst, temperature, and reaction time are key variables. A screening of different Brønsted and Lewis acids can identify the most effective catalyst for a specific substrate combination. The use of low-melting mixtures or ionic liquids as reaction media has also been explored to facilitate the reaction and product isolation. organic-chemistry.org

The optimization process often involves a systematic study where one parameter is varied while others are kept constant to determine its effect on the reaction. This can be done through traditional one-variable-at-a-time (OVAT) methods or more advanced design of experiments (DoE) approaches.

Table 4: Parameters for Optimization in Indole Synthesis

| Reaction Type | Key Parameters to Optimize | Potential Impact |

| Fischer Indole Synthesis | Acid catalyst, temperature, solvent | Yield, reaction time, selectivity. organic-chemistry.org |

| Palladium-Catalyzed Cyclization | Palladium precursor, ligand, base, solvent, temperature | Catalytic activity, yield, purity. mdpi.comresearchgate.net |

| Multicomponent Reactions | Stoichiometry of reactants, catalyst, solvent | Yield, product distribution |

Chemical Reactivity and Derivatization Strategies of 1,6 Dimethyl 1h Indole

Electrophilic Aromatic Substitution Reactions of 1,6-Dimethyl-1H-Indole

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is dictated by the stability of the resulting intermediate cation (the sigma complex or arenium ion). For indoles, electrophilic substitution predominantly occurs at the C3 position, as attack at this site allows the positive charge to be delocalized without disrupting the aromaticity of the benzene (B151609) ring. chemtube3d.com The methyl groups in this compound, being electron-donating, further enhance the nucleophilicity of the ring system.

Common electrophilic substitution reactions for indoles include the Vilsmeier-Haack reaction, the Mannich reaction, and Friedel-Crafts reactions. wikipedia.orgwikipedia.org

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an aromatic ring. organic-chemistry.org For indoles, this occurs at the C3 position. The Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile. wikipedia.orgijpcbs.comyoutube.com The reaction proceeds through an iminium ion intermediate which is subsequently hydrolyzed to yield the 3-formylindole derivative. youtube.comsemanticscholar.org

Mannich Reaction: This is a three-component condensation reaction involving formaldehyde, a secondary amine, and an active hydrogen compound, in this case, this compound. uobaghdad.edu.iqresearchgate.netnih.gov The reaction introduces an aminomethyl group at the C3 position, yielding a "Mannich base" like gramine. chemtube3d.comclockss.org These products are valuable synthetic intermediates. clockss.org

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. wikipedia.org Friedel-Crafts alkylation of indoles, for example with trichloroacetimidates in the presence of a Lewis acid, typically results in C3-alkylation. nih.gov Similarly, acylation introduces an acyl group at the C3 position. The electron-rich nature of the this compound ring facilitates these reactions, although care must be taken to avoid poly-substitution, which can be mitigated by using an excess of the indole substrate. nih.govmdpi.com

| Reaction | Reagents | Typical Product |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, then H₂O | This compound-3-carbaldehyde |

| Mannich | CH₂O, R₂NH | (1,6-Dimethyl-1H-indol-3-yl)methanamine derivative |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | 3-Alkyl-1,6-dimethyl-1H-indole |

Nucleophilic Functionalization of this compound

Direct nucleophilic substitution on the electron-rich indole ring is generally not feasible. However, nucleophilic functionalization can be achieved by first deprotonating the indole ring with a strong base to create a potent nucleophile. This process, known as lithiation, is a powerful tool for introducing substituents at specific positions. semanticscholar.orgresearchgate.net

For N-alkylindoles, lithiation typically occurs at the C2 position, as the N-substituent prevents deprotonation at the N1 position and directs the base to the adjacent C2-H bond, which is the most acidic C-H bond on the indole ring. acs.orgorgsyn.org The resulting 2-lithio-1,6-dimethyl-1H-indole can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce various functional groups at the C2 position. semanticscholar.org

Table 2: Nucleophilic Functionalization via Lithiation

| Step | Reagents | Intermediate/Product | Position of Functionalization |

|---|---|---|---|

| 1. Lithiation | Strong base (e.g., n-BuLi, LDA) | 2-Lithio-1,6-dimethyl-1H-indole | C2 |

| 2. Electrophilic Quench | Electrophile (E⁺) | 2-E-1,6-dimethyl-1H-indole | C2 |

Oxidative Transformations of this compound Derivatives

The indole nucleus can undergo various oxidative transformations, leading to a range of valuable products. The C2-C3 double bond is particularly susceptible to oxidation. A well-known example is the Witkop oxidation, which involves the oxidative cleavage of this bond. osaka-u.ac.jpcaltech.edu This transformation can be achieved using various oxidizing agents and often leads to the formation of 2-acylamino ketones. caltech.edu For instance, the oxidation of 2,3-disubstituted indoles can yield N-(2-acylphenyl)amides. osaka-u.ac.jp

Catalytic systems, such as those using copper nitride nanocubes with molecular oxygen, provide a green chemistry approach to indole oxidation. osaka-u.ac.jp Depending on the substrate and reaction conditions, other outcomes like oxidative dimerization to form 3,3'-biindoles or trimerization can also occur. osaka-u.ac.jprsc.org The specific outcome for this compound would depend on the reaction conditions employed, but oxidation is expected to target the pyrrole (B145914) ring. Some artificial enzymes have also shown the ability to catalyze the selective oxidation of indoles. acs.org

Transition Metal-Catalyzed C-H Functionalization at Specific Positions of the this compound System

Transition metal-catalyzed C-H functionalization has become a powerful strategy for the direct and efficient derivatization of heterocyclic compounds like indole. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. mdpi.com Catalysts based on rhodium (Rh), palladium (Pd), and iridium (Ir) are commonly used. mdpi.comrsc.orgresearchgate.net

The regioselectivity of C-H functionalization on the indole ring can be controlled by several factors, including the inherent reactivity of the C-H bonds and the use of directing groups. acs.orgrsc.org

C2-Functionalization: The C2-H bond of N-alkylindoles can be directly functionalized using various transition metal catalysts. For example, rhodium(III) catalysts can facilitate the direct alkylation of the C2-H bond with diazo compounds. mdpi.com

C4 and C7-Functionalization: Functionalization of the benzene portion of the indole ring (the benzenoid moiety) is more challenging. However, by installing a suitable directing group on the indole nitrogen, C-H activation can be directed to specific positions. For instance, a weakly coordinating trifluoroacetyl group can direct rhodium(III)-catalyzed C-H activation to the C4-position. rsc.org Similarly, a pivaloyl directing group has been shown to be crucial for achieving high regioselectivity in rhodium-catalyzed C7-functionalization. nih.gov While this compound itself lacks a strong directing group other than the indole nitrogen, these principles demonstrate the potential for selective functionalization of its benzenoid ring through appropriate N-modification.

| Position | Catalyst System (Example) | Directing Group (Example) | Transformation |

|---|---|---|---|

| C2 | Rh(III) | None (inherent reactivity) | Alkylation, Arylation |

| C4 | Rh(III) | -COCF₃ | Hydroarylation |

| C7 | Rh(III) | Pivaloyl (-Piv) | Alkenylation, Alkylation |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful methods for constructing cyclic molecules. The C2-C3 double bond of the indole ring can act as a dipolarophile or a dienophile, participating in reactions like the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org

In a 1,3-dipolar cycloaddition, a 1,3-dipole (such as an azide, nitrile oxide, or azomethine ylide) reacts with a dipolarophile (the indole C2=C3 bond) in a concerted fashion to form a five-membered heterocyclic ring. wikipedia.orgnih.govnih.gov This reaction provides a direct route to complex, fused heterocyclic systems incorporating the indole moiety. The specific regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the indole and the 1,3-dipole, as explained by frontier molecular orbital theory. wikipedia.org

Synthesis of Complex Heterocyclic Systems Incorporating the this compound Moiety

The this compound core is an excellent starting point for the synthesis of more complex, fused heterocyclic systems, such as carbazoles and β-carbolines. These scaffolds are prevalent in a wide array of natural products and pharmaceuticals. rsc.orgresearchgate.netnih.gov

Carbazole (B46965) Synthesis: Carbazoles are tricyclic systems consisting of a central pyrrole ring fused between two benzene rings. They can be synthesized from indoles via transition-metal-catalyzed C-H functionalization and subsequent annulation reactions. rsc.orgresearchgate.netnih.gov Gold-catalyzed carbocyclization of indole-tethered allenes is one modern approach to constructing the carbazole skeleton. chim.it Another strategy involves the formal [2+2+2] annulation of indoles with other components like ketones and nitroolefins, which can be promoted under metal-free conditions. organic-chemistry.org

β-Carboline Synthesis: β-Carbolines are tricyclic structures containing a pyridine (B92270) ring fused to the indole core. ljmu.ac.uk A classic method for their synthesis is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. mdpi.comnih.govanalis.com.my Starting from tryptophan (which contains the indole moiety), various β-carboline derivatives can be synthesized. nih.govnih.gov These reactions build the C-ring of the β-carboline system onto the existing indole precursor. ljmu.ac.uk

Table of Compounds

| Compound Name |

|---|

| This compound |

| N,N-dimethylformamide (DMF) |

| Phosphorus oxychloride |

| This compound-3-carbaldehyde |

| Formaldehyde |

| Gramine |

| Trichloroacetimidate |

| Aluminum chloride |

| 3-Alkyl-1,6-dimethyl-1H-indole |

| n-Butyllithium (n-BuLi) |

| Lithium diisopropylamide (LDA) |

| 2-Lithio-1,6-dimethyl-1H-indole |

| 3,3'-Biindole |

| N-(2-acylphenyl)amide |

| Trifluoroacetyl |

| Pivaloyl |

| Carbazole |

| β-Carboline |

| Tryptophan |

| Tryptamine |

| Ketone |

Spectroscopic Characterization Methodologies for 1,6 Dimethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 1,6-Dimethyl-1H-Indole

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electron density at each position and spin-spin coupling between adjacent protons.

Based on data from related N-methylated and C-methylated indoles, the following proton chemical shifts can be predicted for this compound:

N-CH₃ (H-1) : A singlet appearing in the range of δ 3.5-3.9 ppm is characteristic of the N-methyl group in 1-methylindole (B147185) derivatives. chemicalbook.com

C-CH₃ (H-6) : The methyl group on the benzene (B151609) ring is expected to resonate as a singlet around δ 2.3-2.5 ppm.

Aromatic Protons (H-2, H-3, H-4, H-5, H-7) : The protons on the indole (B1671886) ring will appear in the aromatic region (δ 6.4-7.7 ppm). The H-3 proton typically appears as a doublet coupled to the H-2 proton, and it is generally found at a higher field (more shielded) compared to other aromatic protons. chemicalbook.com The H-2 proton will also be a doublet. The protons on the benzene ring (H-4, H-5, H-7) will exhibit coupling patterns (doublets or doublet of doublets) depending on their neighboring protons. For instance, in 6-methylindole (B1295342), the H-7 proton is a doublet, H-5 is a singlet-like signal, and H-4 is a doublet. ru.nl

The specific chemical shifts and coupling constants (J) provide definitive evidence for the substitution pattern. For example, the absence of a proton signal at position 6 and the presence of a methyl singlet confirm the location of the second methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.5 - 3.9 | Singlet |

| C6-CH₃ | 2.3 - 2.5 | Singlet |

| H-2 | 6.9 - 7.2 | Doublet |

| H-3 | 6.4 - 6.6 | Doublet |

| H-4 | 7.4 - 7.6 | Doublet |

| H-5 | 6.8 - 7.0 | Doublet of Doublets |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule. The spectrum of this compound will show ten distinct signals corresponding to the eight carbons of the indole ring and the two methyl carbons.

The chemical shifts for the carbons in this compound can be estimated from data on 1-methylindole and other methylated indoles. journals.co.zaacs.org

Methyl Carbons : The N-CH₃ carbon is expected around δ 30-35 ppm, while the C6-CH₃ carbon will likely appear at a higher field, around δ 20-25 ppm. rsc.org

Pyrrole (B145914) Ring Carbons : C-2 and C-3 of the pyrrole ring are characteristic. C-2 is typically found further downfield (δ 125-130 ppm) than C-3 (δ 100-105 ppm) in N-methylated indoles. journals.co.za

Benzene Ring Carbons : The quaternary carbons (C-3a, C-6, and C-7a) will have distinct chemical shifts. C-6, being substituted with a methyl group, will be downfield. The remaining carbons of the benzene ring (C-4, C-5, C-7) will appear in the typical aromatic region for indoles (δ 109-138 ppm). mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 30 - 35 |

| C6-CH₃ | 20 - 25 |

| C-2 | 125 - 130 |

| C-3 | 100 - 105 |

| C-3a | 127 - 130 |

| C-4 | 118 - 122 |

| C-5 | 120 - 124 |

| C-6 | 130 - 135 |

| C-7 | 108 - 112 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

2D NMR techniques are essential for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between H-2 and H-3, and among the coupled protons on the benzene ring (e.g., H-4 with H-5, and H-5 with H-7, if applicable). This helps to trace the connectivity of the proton network within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of each proton to the ¹³C signal of the carbon it is attached to. This allows for the unambiguous assignment of protonated carbons, such as linking the N-methyl proton signal to the N-methyl carbon signal, and each aromatic proton to its corresponding carbon. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

For this compound, the IR spectrum would exhibit several key absorption bands:

C-H Stretching : Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear between 2850 and 3000 cm⁻¹. mdpi.com

C=C Stretching : The stretching vibrations of the aromatic carbon-carbon double bonds within the indole ring are expected to produce strong bands in the 1450-1620 cm⁻¹ region. mdpi.com

C-N Stretching : The C-N stretching vibrations of the indole ring typically appear in the 1200-1350 cm⁻¹ range.

C-H Bending : Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 700-900 cm⁻¹ region, and the specific pattern can provide information about the substitution pattern on the ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic system, which often give strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole chromophore has two characteristic electronic transitions, denoted as ¹Lₐ and ¹Lₑ. ru.nl The position and intensity of the absorption maxima (λₘₐₓ) are sensitive to the substitution on the indole ring.

The UV spectrum of this compound is expected to be similar to that of other methylated indoles. For 6-methylindole, the ¹Lₑ transition is observed as the lowest energy band. ru.nl Methyl substitution generally causes a slight red shift (a shift to longer wavelengths) of the absorption bands compared to the parent indole molecule. acs.org The ¹Lₑ band is typically more structured, while the ¹Lₐ band is broader and more sensitive to solvent polarity. nih.gov The electronic transition energies are influenced by the position of the methyl groups on the indole ring. nih.gov

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis of this compound

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₀H₁₁N), the expected exact molecular weight is approximately 145.0891 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺) : A strong peak at m/z 145 would correspond to the intact molecular ion.

Fragmentation Pattern : The fragmentation of N-methylated indoles often involves the loss of a hydrogen radical to form a stable quinolinium-like ion. A common fragmentation pathway for methylated indoles is the loss of a methyl radical (CH₃•), leading to a fragment ion at m/z 130 ([M-15]⁺). scirp.org This fragment can then undergo further rearrangements and fragmentation. For instance, the loss of HCN from the indole ring structure is a characteristic fragmentation pathway for indoles, which would result in an ion at m/z 118. scirp.org The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. chemguide.co.uk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-methylindole |

| 6-methylindole |

| Indole |

| 1,2-dimethyl-1H-indole-3-carbaldehyde |

| 2,3-dimethyl-1H-indole |

| 3,4-dimethyl-1H-indole |

X-ray Diffraction (XRD) for Single Crystal Structural Determination of this compound Analogs

Detailed research findings from X-ray diffraction studies on various indole derivatives highlight the power of this methodology in confirming chemical structures and revealing subtle conformational features. For instance, the structures of several substituted indole compounds have been successfully determined, providing a wealth of structural information.

In one study, the crystal structures of four indole derivatives featuring a phenyl group at the 2-position and different carbonyl-containing substituents at the 3-position were described. nih.gov The analysis revealed that while the dominant intermolecular interaction in each case is an N—H⋯O hydrogen bond forming a C(6) chain, the crystal symmetry and reinforcing weak interactions (such as C—H⋯O, C—H⋯π, and π–π stacking) differed among the structures. nih.gov

Another investigation focused on three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. nih.gov X-ray analysis demonstrated that the indole ring systems and the sulfonyl-bound phenyl rings adopt nearly orthogonal orientations. This conformation facilitates intermolecular π–π stacking interactions between the indole systems and C—H⋯π hydrogen bonds, leading to the formation of two-dimensional networks. nih.gov

Furthermore, the crystal structure of a fluorinated derivative, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, was determined to be orthorhombic with the space group Pbca. researchgate.net Similarly, the synthesis and X-ray crystal structure analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole revealed a triclinic crystal system with a P-1 space group, where the triazole and indole rings are twisted relative to each other. mdpi.com

The molecular structure of dimethyl 4-ethyl-1,4,5,6,7,8-hexahydroazonino[5,6-b]indole-2,3-dicarboxylate has also been unequivocally confirmed through X-ray diffraction studies. nih.gov Additionally, a series of indole–pyrazole hybrids have had their structures validated by X-ray analysis, which provided insights into their molecular conformations and hydrogen bonding patterns. mdpi.com

The following table summarizes crystallographic data for several analogs of this compound, showcasing the type of detailed structural information that can be obtained through single-crystal X-ray diffraction.

| Compound | Crystal System | Space Group | Key Structural Features |

| 1-(2-phenyl-1H-indol-3-yl)ethanone | Monoclinic | P2₁/n | N—H⋯O hydrogen bonds forming C(6) chains. nih.gov |

| 2-cyclohexyl-1-(2-phenyl-1H-indol-3-yl)ethanone | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds forming C(6) chains. nih.gov |

| 3,3-dimethyl-1-(2-phenyl-1H-indol-3-yl)butan-1-one | Orthorhombic | Pbca | N—H⋯O hydrogen bonds forming C(6) chains. nih.gov |

| 3-benzoyl-2-phenyl-1H-indole | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds forming C(6) chains. nih.gov |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | Monoclinic | P2₁/c | Nearly orthogonal orientation of indole and phenylsulfonyl rings. nih.gov |

| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | Monoclinic | C2/c | Nearly orthogonal orientation of indole and phenylsulfonyl rings. nih.gov |

| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | Monoclinic | P2₁/n | Nearly orthogonal orientation of indole and phenylsulfonyl rings. nih.gov |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted conformation between the triazole and indole rings. mdpi.com |

| 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one | Orthorhombic | Pbca | Three-dimensional supramolecular architecture. researchgate.net |

Computational and Theoretical Investigations of 1,6 Dimethyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. These computational methods allow for the detailed investigation of molecular structures, electronic properties, and spectroscopic features without the need for empirical data, providing deep insights into a molecule's behavior at the atomic level. For 1,6-Dimethyl-1H-indole, methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Ab Initio calculations are employed to elucidate its characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely utilized to determine a molecule's ground-state geometry and electronic properties. researchgate.net DFT functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to perform these calculations. researchgate.netniscpr.res.in

For this compound, DFT calculations are used to find the most stable conformation by optimizing the molecule's geometry, which involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. These theoretical calculations provide a detailed three-dimensional picture of the molecule. The optimized structure serves as the foundation for further calculations of other properties, such as vibrational frequencies and electronic transitions. researchgate.net

Below is a table of representative optimized geometric parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-C3 | ~1.38 Å |

| N1-C2 | ~1.39 Å | |

| N1-C8a | ~1.40 Å | |

| C6-C11 (C-CH₃) | ~1.51 Å | |

| N1-C10 (N-CH₃) | ~1.47 Å | |

| Bond Angles | C2-N1-C8a | ~108.5° |

| N1-C2-C3 | ~110.0° | |

| C5-C6-C7 | ~121.0° | |

| Dihedral Angle | C3-C3a-C4-C5 | ~0.0° |

Note: These values are illustrative of typical results from DFT calculations on indole (B1671886) derivatives and provide a theoretical model of the molecule's structure.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. researchgate.net This method is particularly effective for calculating the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. researchgate.netnih.gov

By applying TD-DFT, one can predict the absorption spectrum of this compound. The calculations yield key information such as excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π*). Functionals like M06-2X and BMK have been shown to be efficient for these types of calculations. researchgate.net This information is crucial for assigning the peaks observed in experimental UV-Vis spectra to specific electronic transitions within the molecule.

The table below presents hypothetical TD-DFT calculation results for the primary electronic transitions in this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~4.35 | ~285 | ~0.12 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~4.88 | ~254 | ~0.45 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~5.61 | ~221 | ~0.30 | HOMO → LUMO+1 (π → π*) |

Note: These data are representative examples of what TD-DFT calculations would predict for the electronic spectrum of an indole derivative.

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based on fundamental principles of quantum mechanics without the use of experimental data. researchgate.net The Hartree-Fock (HF) method is a primary example of an ab initio calculation. researchgate.net

These methods are often used to complement DFT studies. While computationally more demanding than DFT for larger systems, ab initio calculations can provide a valuable benchmark for electronic properties. For this compound, ab initio methods can be used to calculate fundamental properties such as total energy, orbital energies, and dipole moment, offering a foundational understanding of its electronic behavior. researchgate.net Comparing results from ab initio methods with those from various DFT functionals helps in validating the computational approach chosen for the system. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a framework for understanding how atomic orbitals combine to form molecular orbitals. This analysis is essential for explaining the electronic structure, stability, and chemical reactivity of molecules.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. niscpr.res.in A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. The electron-donating methyl groups on the indole ring are expected to raise the HOMO energy level, enhancing its nucleophilicity compared to unsubstituted indole.

The following table outlines the key FMO parameters for this compound that would be derived from quantum chemical calculations.

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.20 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.35 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 4.85 |

Note: These energy values are illustrative and represent typical outcomes for substituted indoles from DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov It provides a detailed picture of electron density distribution and the stabilizing effects of orbital interactions.

A table of significant NBO interactions and their stabilization energies for this compound is provided below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | π* (C2-C3) | ~ 45.5 |

| LP (N1) | π* (C8a-C4a) | ~ 38.2 |

| π (C5-C6) | π* (C4-C4a) | ~ 20.1 |

| σ (C6-H) | σ* (C5-C6) | ~ 4.8 |

Note: The values presented are representative examples illustrating the type of data generated from an NBO analysis on a substituted indole.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. The MEP map is color-coded to indicate different potential regions: red signifies areas of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of most positive potential, prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. rsc.orgnih.gov

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the pyrrole (B145914) nitrogen atom due to its lone pair of electrons, even though it is methylated. This region represents the primary site for electrophilic interactions. The aromatic benzene (B151609) ring would exhibit a negative potential, though less intense than that of the nitrogen atom. Conversely, positive potential (blue) regions would be located around the hydrogen atoms of the methyl groups and the aromatic ring, indicating their susceptibility to nucleophilic interactions. This visualization is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. rsc.orgnih.gov

| Color | Electrostatic Potential | Interpretation for this compound (Predicted) | Type of Interaction Favored |

|---|---|---|---|

| Red | Most Negative | Region around the pyrrole Nitrogen atom | Electrophilic Attack |

| Blue | Most Positive | Regions around Hydrogen atoms of methyl groups and the aromatic ring | Nucleophilic Attack |

| Green/Yellow | Intermediate/Neutral | Regions of the carbon framework | Van der Waals Interactions |

Theoretical Studies on Tautomerism and Conformational Dynamics

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. In the parent indole molecule, prototropic tautomerism can occur. However, in this compound, the nitrogen atom of the pyrrole ring is substituted with a methyl group. This substitution prevents the typical N-H tautomerism, making the this compound structure tautomerically stable. Computational studies on related indole-pyrazole hybrids confirm that N-substitution locks the molecule in a specific tautomeric form. mdpi.com

Conformational dynamics for this compound would primarily involve the rotation of the two methyl groups attached to the indole core (at the N1 and C6 positions). Theoretical calculations, typically using DFT, can be employed to determine the rotational energy barriers of these methyl groups. By calculating the total energy of the molecule as a function of the dihedral angles defining the methyl group orientations, a potential energy surface can be mapped. This analysis identifies the lowest energy (most stable) conformations and the transition states for rotation, providing insight into the molecule's flexibility and the dynamics of its substituents at different temperatures. Studies on similar heterocyclic systems have successfully used DFT calculations to evaluate thermodynamic parameters (∆H, ∆S, and ∆G) for different conformers, revealing their relative stabilities. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating nuclear magnetic shielding tensors. modgraph.co.ukmodgraph.co.uk The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). The accuracy of these predictions is sensitive to the choice of the DFT functional and basis set. modgraph.co.ukresearchgate.net For substituted indoles, DFT calculations have shown good agreement between theoretical and experimental chemical shifts. sciforum.nettandfonline.com

| Atom | Predicted Chemical Shift (ppm) - Illustrative | Atom | Predicted Chemical Shift (ppm) - Illustrative |

|---|---|---|---|

| H2 | ~7.0 | C2 | ~128 |

| H3 | ~6.4 | C3 | ~101 |

| H4 | ~7.5 | C3a | ~129 |

| H5 | ~6.9 | C4 | ~121 |

| H7 | ~7.1 | C5 | ~120 |

| N1-CH₃ | ~3.7 | C6 | ~132 |

| C6-CH₃ | ~2.4 | C7 | ~109 |

| C7a | ~137 | ||

| N1-CH₃ | ~32 | ||

| C6-CH₃ | ~21 |

Vibrational Frequencies: Theoretical vibrational analysis using DFT allows for the calculation of harmonic vibrational frequencies, which correspond to the fundamental modes observed in Infrared (IR) and Raman spectroscopy. researchgate.netmdpi.com These calculations are instrumental in assigning experimental spectral bands to specific molecular vibrations. nih.gov A known discrepancy exists between calculated harmonic frequencies and experimental anharmonic frequencies, which is often corrected by applying a scaling factor to the computed values. researchgate.net For the parent indole molecule, DFT methods like BLYP and B3LYP have been used to calculate its vibrational spectrum, showing good agreement with experimental data after scaling. researchgate.netsioc-journal.cn For this compound, key vibrational modes would include C-H stretching of the aromatic ring and methyl groups, ring stretching modes, and C-H bending vibrations.

Global Reactivity Descriptors from Electronic Structure Calculations

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in conceptual DFT for quantifying the chemical reactivity and stability of a molecule. mdpi.comacs.org

HOMO and LUMO Energies (E_HOMO, E_LUMO): E_HOMO relates to the electron-donating ability, while E_LUMO relates to the electron-accepting ability.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, indicating chemical reactivity and stability. A smaller gap implies higher reactivity.

Ionization Potential (I) and Electron Affinity (A): Approximated as I ≈ -E_HOMO and A ≈ -E_LUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system (μ = (E_HOMO + E_LUMO) / 2).

Chemical Hardness (η): Measures the resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2).

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule (ω = μ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. mdpi.comnih.gov

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | Electron-donating ability |

| LUMO Energy | E_LUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity and stability |

| Ionization Potential | I | -E_HOMO | Energy required to remove an electron |

| Electron Affinity | A | -E_LUMO | Energy released when an electron is added |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity Index | ω | μ² / 2η | Electrophilic nature |

Mechanistic Biological Activity Studies of 1,6 Dimethyl 1h Indole and Its Analogs

Antimicrobial Activity Mechanisms

Indole (B1671886) derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. The mechanisms underlying these activities are diverse and depend on the specific structure of the indole analog and the target microorganism.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Microorganisms

The antibacterial action of indole derivatives often involves the disruption of the bacterial cell membrane and key metabolic pathways. While some analogs of 1,6-Dimethyl-1H-indole have shown promise, the detailed mechanisms are often extrapolated from studies on the broader class of indole compounds.

One area of investigation has been the inhibition of fatty acid synthesis. For instance, analogs of this compound, such as this compound-3-carboxaldehyde, have been utilized in the synthesis of inhibitors targeting Fab I, an enoyl-acyl carrier protein reductase essential for bacterial fatty acid synthesis googleapis.com. This suggests a potential mechanism where such compounds could disrupt the production of vital components of the bacterial cell membrane.

Studies on other indole derivatives have shown that they can act as membrane permeabilizers, which may explain their synergy with conventional antibiotics against drug-resistant Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) eurekaselect.com. The ability of these compounds to disrupt the bacterial membrane can restore the efficacy of antibiotics that were previously ineffective eurekaselect.com. Furthermore, this compound-2-carboxylic acid has been noted for its activity against Gram-positive bacteria .

The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial agents. However, some indole derivatives have been shown to disrupt this protective layer, thereby potentiating the effects of other antibiotics researchgate.net. For example, certain indole-polyamine conjugates can enhance the activity of doxycycline (B596269) against Pseudomonas aeruginosa by perturbing the outer membrane researchgate.net.

Table 1: Antibacterial Activity of Selected Indole Analogs

| Compound/Analog | Target Organism(s) | Observed Mechanism/Effect | Reference |

|---|---|---|---|

| This compound-3-carboxaldehyde analog | Bacteria | Precursor to Fab I inhibitors (Fatty Acid Synthesis) | googleapis.com |

| This compound-2-carboxylic acid | Gram-positive bacteria | Noted antibacterial activity | |

| Indole-polyamine conjugates | Pseudomonas aeruginosa | Outer membrane disruption; antibiotic potentiation | researchgate.net |

| 2-Arylindole derivatives | Gram-positive pathogens (including MRSA) | Inhibition of multidrug resistance mechanisms | eurekaselect.com |

| 3-Azoindole derivatives | Various bacterial strains | General antibacterial activity | eurekaselect.com |

Antifungal Mechanisms

The antifungal activity of indole derivatives has been demonstrated against a range of pathogenic fungi. The mechanisms often involve the inhibition of fungal growth, morphogenesis, and biofilm formation.

Research on substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, which are structurally related to this compound, has shown activity against various pathogenic fungi, including Candida albicans and species of Aspergillus nih.gov. The most active of these compounds, 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, exhibited significant minimum inhibitory concentrations (MIC) against these fungi nih.gov.

A key mechanism of antifungal action for some indole derivatives is the inhibition of the yeast-to-hypha transition, a critical virulence factor for Candida albicans. This is often linked to the disruption of signaling pathways, such as the Ras-cAMP-PKA pathway, which governs fungal morphogenesis and biofilm formation. Furthermore, indole derivatives have been shown to inhibit the formation of fungal biofilms, which are communities of cells encased in a protective matrix that confers resistance to antifungal agents.

Table 2: Antifungal Activity of Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | Aspergillus fumigatus | 15.62 |

| 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | Aspergillus flavus | 31.25 |

| 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole | Aspergillus niger | 31.25 |

| Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles | Candida albicans | 15.62 - 250 |

Data sourced from a study on substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.gov

Antiviral Mechanisms

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, making it a valuable framework for the development of antiviral drugs nih.govfrontiersin.org. Analogs of this compound have been implicated in the synthesis of compounds with broad-spectrum antiviral activity.

One such example involves 1,2-dimethyl-3-carbethoxy-5-hydroxyindole, a derivative of indole-3-carboxylic acid, which serves as a precursor for compounds that activate Toll-like receptors (TLRs) of the innate immune system mdpi.com. The activation of TLRs triggers signaling pathways that lead to the production of interferons and pro-inflammatory cytokines, inducing an antiviral state in cells. This mechanism has been shown to confer activity against a wide range of viruses, including influenza viruses, herpes simplex virus, and SARS-CoV-2 mdpi.com.

Other indole derivatives have been shown to inhibit viral entry and fusion with the host cell membrane. A well-known example is Arbidol, an indole derivative that exhibits broad-spectrum antiviral activity. Additionally, indole-based compounds have been developed as inhibitors of key viral enzymes, such as reverse transcriptase in HIV and proteases in SARS-CoV-2 mdpi.com.

Inhibition of Bacterial Virulence Factors

Targeting bacterial virulence factors is an attractive antimicrobial strategy as it can disarm pathogens without exerting selective pressure that leads to resistance. Indole and its derivatives have been shown to interfere with various virulence mechanisms, particularly quorum sensing (QS).

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating the production of virulence factors and biofilm formation. Studies have shown that indole derivatives can disrupt QS systems in pathogenic bacteria. For example, in Serratia marcescens, indole analogs can suppress the production of the virulence factor prodigiosin (B1679158) and inhibit biofilm formation nih.gov. Mechanistically, it is suggested that these compounds may interfere with the binding of QS signaling molecules to their cognate receptors nih.gov.

Furthermore, indole derivatives can also impact other virulence factors. For instance, some analogs have been observed to activate efflux pumps in bacteria, which, while contributing to antibiotic resistance, is also a virulence-related mechanism nih.gov. In Acinetobacter baumannii, 7-hydroxyindole (B18039) has been found to reduce the expression of the quorum sensing-related genes abaI and abaR nih.gov.

Anticancer Activity Mechanisms

The anticancer properties of indole derivatives are well-documented, with many compounds demonstrating the ability to inhibit cancer cell proliferation and induce cell death through various mechanisms. These often involve the modulation of the cell cycle and the induction of apoptosis.

Cell Cycle Modulation and Apoptosis Induction

A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. Many indole derivatives exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from progressing through division. For instance, various indole analogs have been shown to induce cell cycle arrest at the G1 or G2/M phases in different cancer cell lines nih.gov.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. Indole compounds, including analogs of 3,3′-diindolylmethane (DIM), a natural indole derivative, have been shown to induce apoptosis in cancer cells mdpi.com. The mechanisms underlying this induction are multifaceted and can involve:

Modulation of Pro- and Anti-Apoptotic Proteins: Indole derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scale towards cell death nih.govnih.gov.

Activation of Caspases: The execution of apoptosis is mediated by a family of proteases called caspases. Indole compounds can trigger the activation of initiator and effector caspases, leading to the cleavage of key cellular proteins and ultimately cell death nih.gov.

Downregulation of Survival Pathways: Indole derivatives have been shown to inhibit pro-survival signaling pathways, such as the Akt and NF-κB pathways, which are often constitutively active in cancer cells mdpi.com.

Inhibition of Survivin: Survivin is an inhibitor of apoptosis protein that is overexpressed in many cancers. Synthetic analogs of DIM have been demonstrated to down-regulate the expression of survivin at both the mRNA and protein levels, contributing to their apoptosis-inducing activity mdpi.com.

Table 3: Mechanistic Effects of Indole Analogs on Cancer Cells

| Compound/Analog Class | Cancer Cell Type(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 3,3′-diindolylmethane (DIM) and its analogs | Breast, Prostate, Colon | Inhibition of Akt and NF-κB pathways, downregulation of survivin, induction of apoptosis | mdpi.com |

| Harmine (Indole alkaloid) | Breast cancer cells | Downregulation of TAZ and Bcl-2, upregulation of Bax, induction of apoptosis | nih.gov |

| Evodiamine (Indole alkaloid) | Liver cancer cells | G2/M cell cycle arrest, upregulation of p53 and Bax, downregulation of Bcl-2, CyclinB1, and cdc2, induction of apoptosis | nih.gov |

Inhibition of Cell Proliferation and Cytotoxicity Pathways

Indole derivatives have demonstrated significant potential as anticancer agents by targeting pathways that control cell proliferation and survival. nih.gov These compounds exert their effects through various mechanisms, leading to the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis. nih.govdntb.gov.ua The cytotoxic activity of these analogs has been observed across a range of human cancer cell lines, including those of the pancreas, liver, and colon. researchgate.netnih.govmdpi.com

One key mechanism involves the induction of apoptosis. For example, a methyl-indole derivative was found to suppress the viability of pancreatic cancer cells and trigger apoptosis. researchgate.net This process was linked to the downregulation of the PI3K/AKT signaling pathway, a critical route for cell survival and proliferation. researchgate.net Similarly, other indole hybrids have shown potent cytotoxic effects against liver cancer cells. nih.gov A synthesized curcumin (B1669340) analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH), effectively inhibited the proliferation of human colon cancer cell lines HT29 and SW620, with studies confirming that the mode of cell death was apoptosis. mdpi.com

The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. The cytotoxic efficacy of various indole-based compounds against different cancer cell lines is detailed in the table below.

| Compound/Analog | Cancer Cell Line | Activity (IC50/Cell Viability) | Reference |

|---|---|---|---|

| Methyl-indole derivative | Capan-1 (Pancreatic) | 23% viability at 5 µM | researchgate.net |

| Methyl-indole derivative | Aspc-1 (Pancreatic) | 20% viability at 5 µM | researchgate.net |

| Methyl-indole derivative | MIApaCa-2 (Pancreatic) | 18% viability at 5 µM | researchgate.net |

| Indole-triazole hybrid (8b) | Hep-G2 (Liver) | 10.99% cell viability | nih.gov |

| DMCH (Curcumin analogue) | SW620 (Colon) | IC50: 7.50 µg/mL | mdpi.com |

| DMCH (Curcumin analogue) | HT29 (Colon) | IC50: 9.80 µg/mL | mdpi.com |

| Flavopereirine | HCT116 (Colorectal) | IC50: 8.15 μM | nih.gov |

| Flavopereirine | HT29 (Colorectal) | IC50: 9.58 μM | nih.gov |

Gene Expression Regulation (e.g., microRNA modulation, c-Myc)

Indole analogs can exert their anticancer effects by modulating the expression of key genes involved in cancer development, including microRNAs (miRNAs) and the proto-oncogene c-Myc. researchgate.netnih.gov

MicroRNA Modulation: MiRNAs are small non-coding RNA molecules that regulate gene expression and are frequently dysregulated in cancer. nih.govnih.gov Some indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM), have been shown to modulate the expression of these crucial regulators. researchgate.net Studies have demonstrated that these indoles can elevate the expression of tumor-suppressor miRNAs, such as the let-7 family, while decreasing the levels of oncogenic miRNAs (oncomiRs). researchgate.netnih.gov This modulation of miRNA expression can lead to cell cycle arrest, providing a mechanistic explanation for the antiproliferative effects of these compounds. researchgate.net For instance, the regulation of miRNAs by indole derivatives can, in turn, control the genetic network governing the G1/S phase of the cell cycle. researchgate.net

c-Myc Regulation: The c-Myc gene is a proto-oncogene that acts as a universal transcription amplifier, regulating numerous physiological processes, including cell proliferation and metabolism. nih.govnih.gov Its aberrant transcription and amplification are implicated in many cancers. nih.govmdpi.com The promoter region of the c-myc gene contains a G-quadruplex (G4) motif, a non-B DNA structure that can be targeted to control the gene's transcription. nih.govnih.gov Certain small molecules, including indole derivatives, have been identified that can bind to and stabilize this G4 structure. nih.gov This stabilization effectively downregulates the transcription and subsequent expression of the c-Myc oncogene. nih.govrsc.org For example, a 3,8a-disubstituted indolizinone was shown to selectively recognize the c-myc G-quadruplex, leading to the downregulation of c-myc transcription in human cancer cells. rsc.org This strategy represents a promising approach for designing anticancer drugs that target oncogene expression at the transcriptional level. nih.gov

Interactions with DNA and DNA Synthesis Inhibition

A significant mechanism of action for several indole-based anticancer agents involves direct interaction with DNA or interference with the machinery of DNA synthesis and repair. nih.govresearchgate.net These interactions can disrupt the integrity and replication of DNA in cancer cells, ultimately leading to cell death. researchgate.net

Molecules containing an indole nucleus have been shown to effectively incorporate into DNA. nih.gov Some synthetic indole derivatives are designed as hybrid molecules that can induce DNA cross-linking. researchgate.net This cross-linking creates covalent bonds between DNA strands, which prevents the DNA from separating for replication or transcription, causing cell cycle arrest and apoptosis. researchgate.net

Furthermore, indole analogs can inhibit the function of topoisomerases, which are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. researchgate.net By inhibiting topoisomerase I and II, these compounds can lead to DNA strand breaks and cell cycle disturbance, particularly at the S phase (synthesis phase). researchgate.net In addition to topoisomerases, other enzymes involved in DNA maintenance, such as DNA gyrase, have also been identified as targets for indole derivatives. jmchemsci.com

Receptor-Mediated Mechanisms in Cancer Biology

The anticancer activity of this compound and its analogs is also mediated through interactions with various cellular receptors that are critical to cancer cell signaling. nih.gov A key strategy in modern cancer therapy is the inhibition of oncogenic protein kinases, including receptor tyrosine kinases (RTKs), which are frequently amplified or mutated in various cancers. nih.gov

Indole derivatives have been developed as potent inhibitors of several RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov

EGFR Inhibition: EGFR is a receptor that, upon activation, triggers signaling pathways promoting cell proliferation. Its amplification is common in cancers like non-small-cell lung cancer. nih.gov Indole-2-carboxamides have been identified as potent inhibitors of EGFR, with some compounds showing greater inhibitory activity than the reference drug erlotinib. nih.gov

VEGFR Inhibition: VEGFR activation is a primary driver of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov Indole compounds that inhibit VEGFR can thus block tumor vascularization, representing a crucial anti-angiogenic strategy. nih.govnih.gov

Beyond RTKs, indole alkaloids can also target and disrupt other critical signaling cascades, such as the Mitogen-activated protein kinase (MAPK) pathway, which plays a central role in transmitting signals from cell surface receptors to the DNA in the nucleus. mdpi.com By interfering with these receptor-mediated pathways, indole analogs can effectively halt the uncontrolled growth and spread of cancer cells. nih.govmdpi.com

Anti-inflammatory Activity Mechanisms

Indole-based compounds exhibit significant anti-inflammatory properties through multiple mechanistic pathways. nih.govdundee.ac.uk These mechanisms involve the modulation of key inflammatory mediators, enzymes, and transcription factors. Indole derivatives have been shown to downregulate the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). dundee.ac.uk

A primary mode of action is the inhibition of enzymes that synthesize inflammatory molecules. This includes the suppression of cyclooxygenase-2 (COX-2) and lipoxygenase, which are crucial for the production of prostaglandins (B1171923) and leukotrienes, respectively. dundee.ac.uknih.gov Additionally, these compounds can inhibit the activity of the transcription factor NF-κB, a master regulator of the inflammatory response. dundee.ac.uk

Further research has identified other specific molecular targets for the anti-inflammatory effects of indole derivatives:

NRF2 Pathway Activation: Some indole-related amides activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. dundee.ac.uk NRF2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage and mitigate inflammation. dundee.ac.uk

STING Inhibition: Certain indole derivatives act as antagonists of the stimulator of interferon genes (STING) protein. nih.gov Constant activation of STING can lead to inflammatory damage, and its inhibition represents a therapeutic strategy for managing inflammatory diseases. nih.gov

| Mechanism | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Inhibition of Inflammatory Mediators | NO, TNF-α, IL-1β, IL-6 | Downregulation of production | dundee.ac.uk |

| Enzyme Inhibition | COX-2, Lipoxygenase | Inhibition of activity | dundee.ac.uknih.gov |

| Transcription Factor Modulation | NF-κB | Inhibition of activity | dundee.ac.uk |

| Protective Pathway Activation | NRF2 | Upregulation of activity | dundee.ac.uk |

| Innate Immune Response Modulation | STING | Inhibition/Antagonism | nih.gov |

Antimalarial Activity Mechanisms

Indole alkaloids represent an interesting class of natural products with potent antimalarial activity. nih.gov The mechanisms of action for these compounds target unique physiological processes within the Plasmodium parasite, which is responsible for malaria. nih.gov

One of the primary mechanisms is the inhibition of hemozoin formation . nih.gov During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. nih.gov To protect itself, the parasite rapidly polymerizes this heme into an inert crystalline substance called hemozoin (also known as malaria pigment). nih.gov Several antimalarial drugs, and certain indole derivatives, function by inhibiting this polymerization process. The resulting buildup of free heme is toxic to the parasite, leading to its death. nih.gov

A second crucial mechanism involves the inhibition of isoprenoid biosynthesis . nih.gov Isoprenoids are a class of organic molecules essential for various vital functions in the parasite. Derivatives of 4-nerolidylcatechol, an antiplasmodial metabolite, have been shown to significantly inhibit the biosynthesis of isoprenoid products like ubiquinone and dolichol in Plasmodium falciparum cultures. nih.gov Disrupting this pathway interferes with the parasite's metabolic processes and viability. nih.gov These parasite-specific modes of action make indole derivatives promising candidates for further investigation as antimalarial agents. nih.gov

Receptor Interaction and Modulation Studies

Analogs of this compound interact with a diverse range of cellular receptors, modulating their activity and influencing various physiological and pathological processes.

GABA Receptors: The GABA-A receptor is a ligand-gated ion channel and the primary target for benzodiazepines, which mediate sedative and anxiolytic effects. mdpi.com Various indole and indole-related compounds can interact with GABA-A receptors. Some flavonoids and their derivatives, for instance, act as positive allosteric modulators, enhancing the effect of GABA. mdpi.com Molecular docking studies have explored the binding of different ligands to various GABA-A receptor subunits (α, β, γ). mdpi.comscispace.com A potential novel binding site for modulators has been identified at the extracellular α+β- interface, distinct from the classical benzodiazepine (B76468) binding site (α+γ-). scispace.comnih.gov Compounds that interact with this site can enhance GABA-induced currents, and this interaction is dependent on the specific α and β subunits present in the receptor complex. nih.govnih.gov

Cannabinoid Receptors: Aminoalkylindoles (AAIs) are a well-known class of cannabimimetic compounds that interact with the cannabinoid CB1 and CB2 receptors. nih.gov The N-1 alkyl side chain of these indoles is a critical structural feature for high-affinity binding to both receptors, with optimal binding often observed with a five-carbon side chain. bohrium.com The interaction between these indole analogs and cannabinoid receptors is thought to be dominated by aromatic stacking rather than hydrogen bonding. nih.govacs.org Depending on their specific structure, these compounds can act as agonists or antagonists at CB1 and CB2 receptors, leading to a wide range of pharmacological effects. nih.govnih.gov

Guanylate Cyclase: The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway is a crucial signaling axis in cardiovascular and renal systems. nih.govmdpi.com Soluble guanylate cyclase is an intracellular enzyme that, when activated by NO, produces cGMP. nih.gov Pharmacological modulation of sGC is a promising therapeutic strategy. nih.govnih.gov While direct interactions of this compound with sGC are not extensively detailed, the indole scaffold is present in molecules that modulate various enzymatic pathways. The modulation of sGC by specific agents can increase cGMP levels, leading to vasodilation and other protective cellular effects. nih.govmdpi.com

P-glycoprotein: P-glycoprotein (P-gp/ABCB1) is a member of the ATP-binding cassette (ABC) family of transporters and a key player in multidrug resistance (MDR) in cancer. mdpi.com P-gp functions as an efflux pump, actively removing a wide range of anticancer drugs from cancer cells, thereby reducing their efficacy. mdpi.com The expression and function of P-gp can be influenced by various signaling pathways, including those regulated by microRNAs. mdpi.com As indole derivatives are known to modulate miRNA expression, they may indirectly influence P-gp-mediated drug resistance. researchgate.netmdpi.com Targeting P-glycoprotein is a strategy to overcome drug resistance, and indole derivatives are being explored for their potential in this area. mdpi.com

Enzyme Inhibition Kinetics (e.g., α-amylase, monooxime, topoisomerases)

The indole scaffold is a well-established pharmacophore known for its interaction with various enzymes. Kinetic studies on indole derivatives reveal their potential as inhibitors for enzymes involved in different pathological conditions.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Studies on various indole-based compounds have demonstrated their potential to inhibit this enzyme. For instance, a series of synthesized indole analogs showed varying degrees of α-amylase inhibition, with IC50 values (the concentration of an inhibitor where the response is reduced by half) in the micromolar range. nih.govmdpi.com Kinetic analysis of some potent indole derivatives has identified them as non-competitive inhibitors, meaning they bind to a site on the enzyme other than the active site, reducing the enzyme's maximum velocity (Vmax) without affecting the substrate concentration at which the reaction rate is half of Vmax (Km). nih.gov

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topology of DNA and are validated targets for anticancer drugs. researchgate.net Certain synthetic pyrazolo[1,5-a]indole derivatives have been identified as catalytic inhibitors of topoisomerase I and/or topoisomerase II. nih.gov These compounds function not by stabilizing the enzyme-DNA cleavage complex (a mechanism used by "topo poisons") but by inhibiting the catalytic activity of the enzyme itself. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: A series of 1,6-disubstituted indole derivatives has been specifically designed and evaluated as inhibitors of human nitric oxide synthase (NOS). nih.govnih.gov By modifying the side chain at the 1-position of the indole ring, researchers have identified potent and selective inhibitors of the neuronal NOS (nNOS) isoform over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov The inhibitory concentrations (IC50) for these analogs against nNOS were found to be in the nanomolar to low micromolar range.

Below is a table summarizing the enzyme inhibition data for various indole analogs.

| Compound Class | Target Enzyme | Inhibition Data (IC50) | Mode of Inhibition |

| Indole Analogs | α-Amylase | 2.031 ± 0.11 µM to 2.633 ± 0.05 µM | Not Specified |

| Indole Analogs | α-Glucosidase | 3.10 µM to 52.20 µM | Not Specified |

| 1,6-disubstituted Indole Analogs | Neuronal Nitric Oxide Synthase (nNOS) | 0.04 µM to 1.22 µM | Not Specified |

| Pyrazolo[1,5-a]indole Analogs | Topoisomerase I / II | ~10-30 µM | Catalytic Inhibitor |

This data represents findings for indole analogs, not specifically this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the interactions between small molecules like this compound and their biological targets at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode. mdpi.com MD simulations build upon this by simulating the movements of atoms and molecules over time, allowing for the assessment of the stability of the ligand-protein complex. youtube.comjmchemsci.com These simulations can reveal key information about the dynamic action of compounds within a solvated environment. youtube.com

Binding Mode Analysis with Biological Macromolecules (e.g., DNA gyrase)

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a well-established target for antibacterial agents. researchgate.net Molecular docking studies have been performed to understand how indole derivatives interact with this enzyme.

Simulations predict that the indole scaffold can dock at the ATP-binding pocket of the GyrB subunit of DNA gyrase. jmchemsci.com The binding is stabilized by interactions with key amino acid residues. For example, the indole nitrogen can form a crucial hydrogen bond with the residue Asp73. jmchemsci.com This interaction is significant as it mimics the binding of the natural substrate, ATP. The docked position of indole aligns well with previously studied indolinone derivatives, suggesting a common binding mode for this class of compounds. jmchemsci.com

In studies of more complex indole derivatives, molecular docking revealed excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. researchgate.networdpress.com The analysis of these interactions helps in understanding the structural basis for the observed antibacterial activity and guides the design of more potent inhibitors.